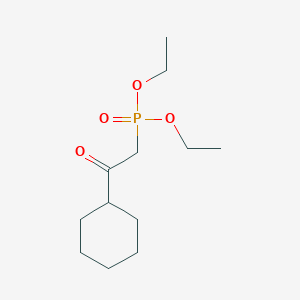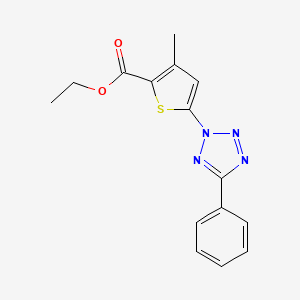
Diethyl (2-cyclohexyl-2-oxoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-cyclohexyl-2-oxoethyl)phosphonate is an organophosphorus compound with the molecular formula C12H23O4P. It is a phosphonate ester, characterized by the presence of a phosphonic acid diester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-cyclohexyl-2-oxoethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with cyclohexanone in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, with the formation of the desired phosphonate ester as the main product .
Industrial Production Methods
In an industrial setting, the production of diethyl 2-cyclohexyl-2-oxoethylphosphonate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-cyclohexyl-2-oxoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphines, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (2-cyclohexyl-2-oxoethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-cyclohexyl-2-oxoethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site and prevent substrate binding .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-oxoethylphosphonate
- Diethyl (2-cyanoethyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
Uniqueness
Diethyl (2-cyclohexyl-2-oxoethyl)phosphonate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with molecular targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C12H23O4P |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
1-cyclohexyl-2-diethoxyphosphorylethanone |
InChI |
InChI=1S/C12H23O4P/c1-3-15-17(14,16-4-2)10-12(13)11-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |
InChI Key |
QPIPDALZDFLLSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)C1CCCCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Fluoro-2-(2-oxopiperidin-1-yl)pyridin-3-yl]acetaldehyde](/img/structure/B8445863.png)
![5-Chloro-3-methyl-1,3-dihydro[1,2,5]thiadiazolo[3,4-b]pyridine 2,2-dioxide](/img/structure/B8445864.png)



![Methyl-[1-(1-methylazetidin-3-yl)piperidin-4-yl]amine](/img/structure/B8445891.png)





![5-[1-(3,5-Difluoro-phenyl)-ethyl]-2-fluoro-benzonitrile](/img/structure/B8445936.png)


